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Compound of Interest

Compound Name: 11-Mercapto-1-undecanol

Cat. No.: B1218877 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for utilizing 11-
Mercapto-1-undecanol (11-MUD) in microfluidic applications. 11-MUD is a versatile

alkanethiol that forms well-defined self-assembled monolayers (SAMs) on gold surfaces. The

terminal hydroxyl (-OH) group of the 11-MUD SAM provides a hydrophilic, protein-resistant

surface, making it an ideal candidate for various bio-microfluidic applications, including

controlling protein adsorption, patterning cells, and generating chemical gradients.

Application 1: Creating Protein-Resistant Surfaces
in Microfluidic Devices
Introduction: Non-specific protein adsorption to the inner surfaces of microfluidic channels is a

significant challenge, as it can lead to biofouling, altered experimental results, and reduced

device performance. Self-assembled monolayers of 11-MUD create a hydrophilic surface that

effectively resists the adsorption of many proteins, ensuring that biological assays within the

microfluidic device are more accurate and reproducible.

Experimental Protocol: Formation of an 11-MUD SAM in
a Microfluidic Channel
This protocol details the in-situ formation of an 11-MUD self-assembled monolayer on a gold-

coated surface within a microfluidic device.
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Materials:

Microfluidic device with gold-coated channels (e.g., glass slide with evaporated gold, bonded

to a PDMS channel structure)

11-Mercapto-1-undecanol (11-MUD)

Anhydrous ethanol (200 proof)

Deionized (DI) water, sterile-filtered

Phosphate-buffered saline (PBS), sterile-filtered

Syringe pumps and tubing

Nitrogen gas source

Procedure:

Device Preparation:

Fabricate the microfluidic device using standard soft lithography techniques, ensuring the

channels are sealed over a gold-coated substrate (e.g., glass or silicon).

Prior to SAM formation, clean the gold surface by treating it with UV-ozone for 10-15

minutes to remove organic contaminants.

Immediately after cleaning, flush the microfluidic channels with anhydrous ethanol for 5

minutes at a flow rate of 10 µL/min to remove any residual contaminants and to prime the

channels.

SAM Formation:

Prepare a 1 mM solution of 11-MUD in anhydrous ethanol. Sonicate the solution for 5-10

minutes to ensure complete dissolution.[1]

Introduce the 11-MUD solution into the microfluidic channels using a syringe pump at a

low flow rate (e.g., 1-5 µL/min) to fill the channels completely.
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Stop the flow and allow the 11-MUD solution to incubate within the channels for at least

12-24 hours at room temperature in a low-humidity environment to ensure the formation of

a well-ordered monolayer.[2] For optimal results, minimize oxygen exposure by backfilling

the setup with nitrogen.[2]

Post-Formation Rinsing:

After incubation, flush the channels with anhydrous ethanol for 10-15 minutes at a flow

rate of 10-20 µL/min to remove any non-covalently bound thiols.[1]

Subsequently, flush the channels with sterile-filtered DI water for 5 minutes, followed by a

final flush with sterile-filtered PBS for 5 minutes to equilibrate the surface for biological

experiments.

The device with the 11-MUD functionalized surface is now ready for use.

Quantitative Data: Surface Properties and Protein
Adsorption

Surface Property
11-MUD (-OH
terminated)

1-Undecanethiol (-
CH3 terminated)

Reference

Water Contact Angle

(Advancing)
< 15° - 30° 110° - 115° [3]

Protein Adsorption

(Fibrinogen)
Low (< 5 ng/cm²) High (> 200 ng/cm²) [4][5]

Protein Adsorption

(Lysozyme)
Low (< 5 ng/cm²) Moderate-High [4]

SAM Thickness

(Ellipsometry)
~1.5 - 1.7 nm ~1.4 - 1.6 nm General knowledge

Workflow for Creating a Protein-Resistant Microfluidic
Channel
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Caption: Workflow for functionalizing a microfluidic channel with an 11-MUD SAM.

Application 2: Cell Patterning in Microfluidic
Channels
Introduction: Spatially controlling the adhesion of cells is crucial for a wide range of

applications, from fundamental cell biology studies to tissue engineering and the development

of cell-based biosensors. By creating patterns of cell-adhesive and cell-repellent regions, the

behavior of individual cells and cell populations can be precisely controlled. 11-MUD can be

used to create the cell-repellent background, against which cell-adhesive molecules are

patterned.

Experimental Protocol: Cell Patterning using
Microcontact Printing and 11-MUD Backfilling
This protocol describes how to create patterns of a cell-adhesive protein (e.g., fibronectin) on a

gold surface, with the non-patterned areas rendered non-adhesive by backfilling with 11-MUD.

Materials:

Gold-coated glass coverslips

PDMS stamp with desired micropatterns

Fibronectin solution (50 µg/mL in PBS)

11-Mercapto-1-undecanol (11-MUD) solution (1 mM in anhydrous ethanol)

Pluronic F-127 solution (1% w/v in DI water)
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Cell culture medium and cells of interest

Standard cell culture equipment

Procedure:

Stamp Inking and Printing:

Clean the PDMS stamp by sonicating in ethanol for 5 minutes and drying with a stream of

nitrogen.

Treat the stamp with oxygen plasma for 30 seconds to render it hydrophilic.

Pipette the fibronectin solution onto the patterned face of the PDMS stamp and incubate

for 1 hour at room temperature.

Gently aspirate the excess fibronectin solution and dry the stamp with a gentle stream of

nitrogen.

Place the inked stamp in contact with the gold-coated coverslip for 1-2 minutes to transfer

the fibronectin pattern.[6][7][8]

Backfilling with 11-MUD:

Immediately after removing the stamp, immerse the patterned gold coverslip in the 1 mM

11-MUD solution for 1-2 hours at room temperature. This will form a cell-repellent

monolayer on the areas not coated with fibronectin.

Rinse the coverslip thoroughly with ethanol, then with DI water, and finally with PBS.

Cell Seeding:

Place the patterned coverslip in a sterile petri dish.

To further prevent non-specific cell adhesion, you can incubate the surface with 1%

Pluronic F-127 for 30 minutes, followed by a PBS rinse.

Seed the cells onto the patterned surface at the desired density.
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Allow the cells to adhere for several hours (typically 4-24 hours) in a cell culture incubator.

Gently wash the surface with fresh medium to remove non-adherent cells. The remaining

cells will be confined to the fibronectin-patterned regions.

Quantitative Data: Cell Adhesion on Functionalized
Surfaces

Surface
Functionalization

Cell Adhesion
Typical Adhesion
Force (per cell)

Reference

Fibronectin High 50 - 200 nN [9][10]

11-MUD (-OH

terminated)
Very Low < 5 nN [9][10]

Bare Gold Moderate Variable General knowledge

-CH3 terminated SAM Low (non-specific) Variable General knowledge

Logical Relationship for Cell Patterning
Caption: Logical workflow for patterning cells using microcontact printing and 11-MUD.

Application 3: Generation of Surface-Bound
Chemical Gradients
Introduction: Chemical gradients play a critical role in directing cell migration (haptotaxis), axon

guidance, and other biological processes.[11][12] Microfluidic devices are powerful tools for

creating stable and well-defined gradients. By forming a gradient of a cell-adhesive ligand

against a background of protein-resistant 11-MUD, it is possible to study cellular responses to

varying concentrations of surface-bound cues.

Experimental Protocol: Generating a Gradient of a Mixed
SAM in a Microfluidic Device
This protocol describes a method to generate a gradient of a mixed SAM, for example, a

gradient of a carboxyl-terminated thiol (e.g., 11-mercaptoundecanoic acid, MUA) mixed with
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11-MUD. The carboxyl groups can then be used to immobilize proteins.

Materials:

Microfluidic gradient generator device with a gold-coated observation chamber

11-Mercapto-1-undecanol (11-MUD) solution (1 mM in anhydrous ethanol)

11-Mercaptoundecanoic acid (MUA) solution (1 mM in anhydrous ethanol)

Anhydrous ethanol

Syringe pumps and tubing

Procedure:

Device Setup:

Prime the microfluidic gradient generator with anhydrous ethanol.

Load two separate syringes, one with 1 mM 11-MUD solution and the other with 1 mM

MUA solution.

Gradient Formation:

Connect the syringes to the inlets of the gradient generator.

Simultaneously flow the two solutions into the device at a low, controlled flow rate (e.g.,

0.1-1 µL/min). The design of the gradient generator will facilitate the mixing of the two

streams to create a concentration gradient across the observation chamber.[13][14]

Continue the flow for a period sufficient for the SAM to form on the gold surface (e.g., 1-2

hours). The composition of the SAM at any given point on the surface will reflect the local

concentration of the thiols in the overlying solution.

Post-Formation Rinsing and Protein Immobilization:
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After the gradient has been formed, flush the entire device with anhydrous ethanol for 15

minutes to remove the thiol solutions.

The surface now presents a gradient of -COOH groups (from MUA) on a background of -

OH groups (from 11-MUD).

This gradient of reactive groups can be used to covalently immobilize proteins (e.g.,

growth factors, adhesion molecules) using standard carbodiimide chemistry (EDC/NHS

coupling).

Cellular Studies:

After protein immobilization and subsequent rinsing, the device is ready for cell seeding to

study haptotaxis or other gradient-dependent cellular behaviors.

Quantitative Data: Gradient Characterization
Parameter Description

Typical Values / Method of
Characterization

Gradient Steepness

Change in surface

concentration of the active

molecule per unit distance.

Can be tuned by adjusting flow

rates and channel geometry.

Characterized by fluorescently

labeling one of the thiols or the

immobilized protein.

Gradient Stability
The duration over which the

gradient remains constant.

Can be stable for hours to

days depending on the device

design.[15]

Cellular Response
e.g., Directedness of cell

migration.

Quantified by tracking cell

movement over time and

calculating metrics like the

chemotactic index.

Signaling Pathway for Haptotaxis on a Gradient Surface
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Caption: Simplified signaling pathway for haptotaxis on a chemical gradient.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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